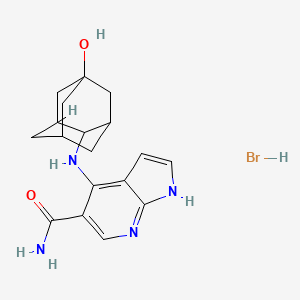
Peficitinib (hydrobromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peficitinib (hydrobromide) is a Janus kinase (JAK) inhibitor developed for the treatment of rheumatoid arthritis. It is a pan-JAK inhibitor, meaning it inhibits JAK1, JAK2, JAK3, and tyrosine kinase 2 (Tyk2). This compound has shown significant efficacy in reducing inflammation and joint destruction in patients with rheumatoid arthritis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peficitinib (hydrobromide) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of peficitinib.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Industrial Production Methods
Industrial production of peficitinib (hydrobromide) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product. Key steps include large-scale reactions, continuous monitoring of reaction conditions, and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Peficitinib (hydrobromide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives of peficitinib .
Aplicaciones Científicas De Investigación
Peficitinib (hydrobromide) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study JAK-STAT signaling pathways and their role in various biological processes.
Biology: Employed in research to understand the molecular mechanisms of immune responses and inflammation.
Medicine: Investigated for its therapeutic potential in treating autoimmune diseases like rheumatoid arthritis and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting JAK-STAT pathways and related signaling mechanisms
Mecanismo De Acción
Peficitinib (hydrobromide) exerts its effects by inhibiting the activity of JAK1, JAK2, JAK3, and Tyk2. These kinases are involved in the JAK-STAT signaling pathway, which mediates the effects of various cytokines and growth factors. By inhibiting these kinases, peficitinib suppresses the activation and proliferation of inflammatory cells, thereby reducing inflammation and joint destruction in rheumatoid arthritis .
Comparación Con Compuestos Similares
Peficitinib (hydrobromide) is compared with other JAK inhibitors like tofacitinib and baricitinib. While all these compounds inhibit JAK kinases, peficitinib is unique in its ability to inhibit all four JAK family members (JAK1, JAK2, JAK3, and Tyk2). This broad inhibition profile contributes to its efficacy in treating rheumatoid arthritis. Similar compounds include:
Tofacitinib: Inhibits JAK1 and JAK3.
Baricitinib: Inhibits JAK1 and JAK2.
Peficitinib’s unique pan-JAK inhibition makes it a valuable option for patients with rheumatoid arthritis who have an inadequate response to other treatments .
Propiedades
Fórmula molecular |
C18H23BrN4O2 |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
4-[(5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrobromide |
InChI |
InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H |
Clave InChI |
ZUVPMAPXNYGJQC-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


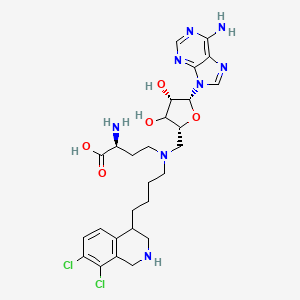

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
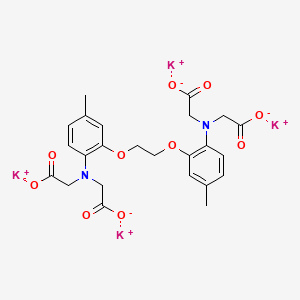

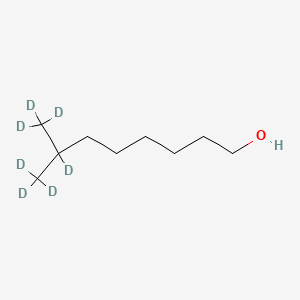


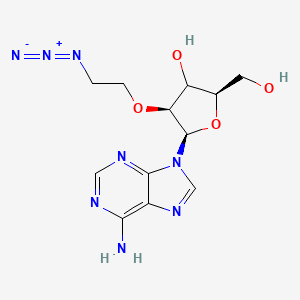

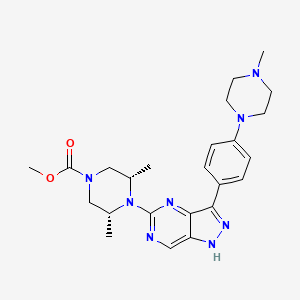

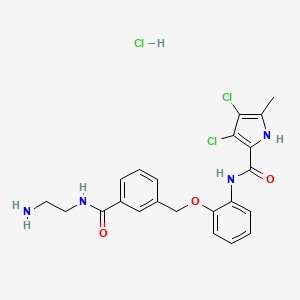
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
